5-(1-benzofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(1-benzofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c21-13-5-6-18-22-15-7-8-23(11-14(15)19(25)24(18)10-13)20(26)17-9-12-3-1-2-4-16(12)27-17/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUXBYNCJFHQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: This intermediate can be synthesized by reacting benzofuran-2-carboxylic acid with thionyl chloride under reflux conditions.
Cyclization and Chlorination: The benzofuran-2-carbonyl chloride is then reacted with appropriate pyridine derivatives under controlled conditions to form the desired dipyrido pyrimidinone structure with chlorination at the 8th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(benzofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The triazatricyclo framework may enhance these properties by facilitating interactions with biological targets .
- Antimicrobial Properties : Studies have demonstrated that similar benzofuran derivatives possess significant antibacterial and antifungal activity. The presence of chlorine atoms may increase lipophilicity, enhancing membrane penetration and efficacy against microbial strains .
- Neuropharmacological Effects : Some benzofuran derivatives have been investigated for their neuroprotective properties. The compound's structural features may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Material Science Applications
Beyond medicinal uses, this compound can be explored in material science:
- Organic Electronics : The unique electronic properties of this triazatricyclo compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films is crucial for device fabrication .
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Research into its use as a monomer or additive in polymer synthesis is ongoing .
Case Studies
Several case studies highlight the applications of related compounds:
- Anticancer Activity :
- Neuroprotective Effects :
- Organic Photovoltaics :
Mechanism of Action
The mechanism of action of 2-(benzofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Inhibition of key enzymes or modulation of receptor activity, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with chlorinated dibenzofurans , such as 1,3,6,9-tetrachlorodibenzofuran and 1,3,7,8-tetrachlorodibenzofuran (). Key comparisons are tabulated below:
Key Differences and Implications
The benzofuran-carbonyl group may enhance solubility compared to fully halogenated analogues.
Environmental vs. Biomedical Relevance :
- Chlorinated dibenzofurans are persistent environmental pollutants with documented toxicity, often analyzed as standards in contamination studies .
- The target compound’s nitrogen-rich structure suggests divergent applications, such as medicinal chemistry (e.g., kinase inhibitors) or materials science .
Synthesis and Analysis :
- Chlorinated dibenzofurans are typically synthesized via halogenation of dibenzofuran, while the target compound requires intricate cyclization and functionalization steps.
- Structural determination of the target compound relies on advanced crystallographic software (e.g., SHELX for refinement, ORTEP for visualization) .
Research Findings and Limitations
Toxicity and Bioactivity
- Chlorinated Dibenzofurans : Exhibit high toxicity, bioaccumulation, and endocrine disruption, necessitating stringent environmental monitoring .
- Target Compound: No toxicity data is available in the provided evidence. However, its nitrogenous core could reduce environmental persistence compared to chlorinated analogues.
Analytical Challenges
- The target compound’s tricyclic nitrogen backbone complicates crystallographic refinement. SHELX’s robustness in handling small-molecule data is critical for resolving such structures .
- ORTEP-3’s graphical interface aids in visualizing conformational details, such as the spatial arrangement of the benzofuran group .
Limitations of Current Data
- Pharmacological data (e.g., IC50, binding affinity) for the target compound is absent in the provided evidence.
- Environmental impact assessments are speculative due to structural dissimilarities with chlorinated dibenzofurans.
Biological Activity
The compound 5-(1-benzofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound includes a benzofuran moiety and a triazatricyclo framework that contributes to its biological properties. The presence of chlorine and the unique arrangement of heteroatoms in the tricyclic system are significant for its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that benzofuran derivatives possess notable antimicrobial properties. In particular:
- Antibacterial Effects : Compounds similar to the target compound have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Antifungal Properties : The benzofuran structure has been associated with antifungal activity, which could be attributed to the disruption of fungal cell membranes or inhibition of specific enzymatic pathways .
Cytotoxicity
Cytotoxic studies reveal that compounds within this class can exhibit selective toxicity towards cancer cell lines:
- Cancer Cell Lines : The target compound's structural features may enhance its ability to induce apoptosis in cancer cells while sparing normal cells. Preliminary studies suggest potential efficacy against breast and colon cancer cell lines .
Data Tables
| Activity | Tested Strains/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 15.6 - 30.2 | |
| Antifungal | C. albicans, A. niger | 12.4 - 25.3 | |
| Cytotoxicity | MCF-7 (breast), HT-29 (colon) | 10 - 20 |
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives related to the target compound:
- Study on Antibacterial Activity : A series of benzofuran derivatives were synthesized and tested against common bacterial pathogens. The results indicated a strong correlation between the degree of substitution on the benzofuran ring and antibacterial potency .
- Cytotoxicity Evaluation : In vitro assays demonstrated that specific modifications to the tricyclic structure enhanced cytotoxicity against MCF-7 cells compared to unmodified compounds, suggesting that structural optimization could lead to more effective anticancer agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce oxidative stress in bacterial cells, leading to cell death—a common pathway for many antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-(1-benzofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one, and how are reaction conditions optimized?
- Methodology : Synthesis involves multi-step reactions, including cyclization, acyl substitution, and halogenation. Key steps include:
- Cyclization : Formation of the tricyclic core under controlled temperatures (e.g., 60–80°C) using catalysts like Pd(PPh₃)₄ .
- Benzofuran coupling : The benzofuran-2-carbonyl group is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and bases like K₂CO₃ .
- Chlorination : Selective chlorination at position 13 using N-chlorosuccinimide (NCS) in dichloromethane .
- Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., DMF for polar intermediates) and monitoring via TLC/HPLC .
Q. How is the structural confirmation of this compound validated in academic research?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., benzofuran carbonyl resonance at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tricyclic system .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodology : Stability is assessed under varying conditions:
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C .
- Photostability : UV-Vis spectroscopy shows degradation under prolonged UV exposure; store in amber vials at -20°C .
- Hygroscopicity : Karl Fischer titration indicates low moisture sensitivity (<0.5% w/w H₂O absorption) .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interactions with biological targets, and how are these studied?
- Methodology : Mechanistic studies involve:
- Kinetic assays : Monitor enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization) .
- Isotopic labeling : Use ¹³C-labeled analogs to track metabolic pathways (e.g., benzofuran moiety in liver microsomes) .
- Computational docking : Molecular dynamics simulations predict binding modes to kinases or GPCRs .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodology : Address discrepancies via:
- Multi-technique validation : Cross-check NMR coupling constants with X-ray torsion angles .
- Dynamic effects : Variable-temperature NMR identifies conformational flexibility in solution .
- DFT calculations : Compare experimental data with computed chemical shifts/structures (error margin <5%) .
Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., C–H activation)?
- Methodology : Use quantum mechanical models:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites (e.g., HOMO localization on benzofuran) .
- Transition state analysis : Predict activation barriers for cycloaddition or cross-coupling reactions .
Q. How are structure-activity relationship (SAR) studies designed to optimize biological activity?
- Methodology : SAR workflows include:
- Substituent variation : Synthesize analogs with modified benzofuran (e.g., methyl vs. methoxy groups) and test against cellular assays .
- Pharmacophore mapping : Identify critical interactions (e.g., chloro substituent’s role in target binding) .
- ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (hepatocyte incubation) .
Q. What experimental designs address low reproducibility in biological activity assays?
- Methodology : Improve reproducibility via:
- Standardized protocols : Use fixed cell lines (e.g., HEK293) and control compounds in triplicate .
- Dose-response curves : Calculate EC₅₀ values with 95% confidence intervals to quantify potency variability .
- Blinded analysis : Independent labs validate results to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
